Cas no 502-97-6 (1,4-Dioxane-2,5-dione)

1,4-Dioxane-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 1,4-Dioxane-2,5-dione

- 2,5-dioxo-1,4-dioxane

- Acetic acid, hydroxy-, bimol. cyclic ester

- Glycollide

- p-Dioxane-2,5-dione

- GLYCOLIDE

- GLYCOLIDE A

- PURASORB(R) G

- 1,4-DIOXANE-2,5-DIONE(GLYCOLIDE)

- 1,4-DIOXANE-2,3-DIOL

- MA4c1357

- GLYCOLIDE USP

- 1,4-DIOXAN-2,5-DIONE

- Glycolide(6CI,7CI)

- p-Dioxane-2,5-dione (8CI)

- Diglycolide

- Glycolide S

- NSC 403079

- Acetic acid, hydroxy-, bimol. cyclicester

- YRZ676PGU6

- RKDVKSZUMVYZHH-UHFFFAOYSA-N

- AK141986

- Glycolide, >=99%

- Acetic acid, bimol. cyclic ester

- NSC403079

- FCH918418

- OR28857

- AX8132244

- Acetic acid, hydroxy-, bimol

-

- MDL: MFCD00081108

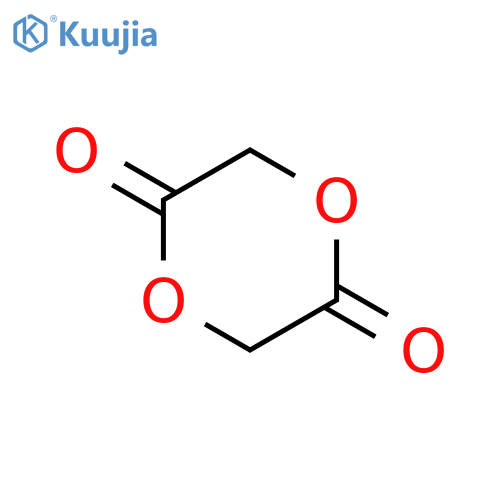

- インチ: 1S/C4H4O4/c5-3-1-7-4(6)2-8-3/h1-2H2

- InChIKey: RKDVKSZUMVYZHH-UHFFFAOYSA-N

- ほほえんだ: O1C(C([H])([H])OC(C1([H])[H])=O)=O

計算された属性

- せいみつぶんしりょう: 116.010959g/mol

- ひょうめんでんか: 0

- XLogP3: -0.2

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 回転可能化学結合数: 0

- どういたいしつりょう: 116.010959g/mol

- 単一同位体質量: 116.010959g/mol

- 水素結合トポロジー分子極性表面積: 52.6Ų

- 重原子数: 8

- 複雑さ: 112

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.1315 (rough estimate)

- ゆうかいてん: 82.0 to 86.0 deg-C

- ふってん: 130°C(lit.)

- フラッシュポイント: 181.5 °C

- 屈折率: 1.4500 (estimate)

- PSA: 52.60000

- LogP: -0.91360

- ようかいせい: 未確定

1,4-Dioxane-2,5-dione セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S22-S24/25-S37/39-S26

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:-20°C

- リスク用語:R36/37/38

- セキュリティ用語:S26;S37/39

1,4-Dioxane-2,5-dione 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,4-Dioxane-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116831-25g |

1,4-Dioxane-2,5-dione |

502-97-6 | 98% | 25g |

¥132.00 | 2024-05-11 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20850-25g |

1,4-Dioxane-2,5-dione |

502-97-6 | 97% | 25g |

852.00 | 2021-07-09 | |

| Chemenu | CM181965-100g |

1,4-Dioxan-2,5-dione |

502-97-6 | 97% | 100g |

$101 | 2023-01-06 | |

| Key Organics Ltd | AS-57477-5MG |

1,4-dioxane-2,5-dione |

502-97-6 | >97% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | AS-57477-100G |

1,4-dioxane-2,5-dione |

502-97-6 | >97% | 100g |

£218.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D280383-500g |

1,4-Dioxane-2,5-dione |

502-97-6 | 98% | 500g |

$439 | 2024-05-24 | |

| eNovation Chemicals LLC | D280383-1kg |

1,4-Dioxane-2,5-dione |

502-97-6 | 98% | 1kg |

$1220 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G89980-100g |

1,4-Dioxane-2,5-dione |

502-97-6 | 100g |

¥856.0 | 2021-09-09 | ||

| Enamine | EN300-708865-10.0g |

1,4-dioxane-2,5-dione |

502-97-6 | 95.0% | 10.0g |

$66.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D280383-50g |

1,4-Dioxane-2,5-dione |

502-97-6 | 98% | 50g |

$318 | 2023-09-02 |

1,4-Dioxane-2,5-dione 関連文献

-

Malcolm H. Chisholm,Ewan E. Delbridge New J. Chem. 2003 27 1167

-

Fanny Coumes,Vincent Darcos,Dominique Domurado,Suming Li,Jean Coudane Polym. Chem. 2013 4 3705

-

Malcolm H. Chisholm,Judith C. Gallucci,Hongfeng Yin Dalton Trans. 2007 4811

-

Mehmet Onur Ar?can,Olcay Mert RSC Adv. 2015 5 71519

-

Mehmet Onur Ar?can,Olcay Mert Polym. Chem. 2020 11 4477

-

Ilya E. Nifant'ev,Andrey V. Shlyakhtin,Vladimir V. Bagrov,Alexander N. Tavtorkin,Pavel D. Komarov,Andrei V. Churakov,Pavel V. Ivchenko Polym. Chem. 2020 11 6890

-

Ryan J. Pounder,Andrew P. Dove Polym. Chem. 2010 1 260

-

Malcolm H. Chisholm,Judith C. Gallucci,Hongfeng Yin Dalton Trans. 2007 4811

-

9. Chiroptical properties of lactones. Part I. Rotatory strengths of electronic transitions in substituted and unsubstituted 1,4-dioxan-2,5-diones (dilactones)Frederick S. Richardson,Neal Cox J. Chem. Soc. Perkin Trans. 2 1975 1240

-

10. Poly(3-ethylglycolide): a well-defined polyester matching the hydrophilic hydrophobic balance of PLADamiano Bandelli,Julien Alex,Christian Helbing,Nico Ueberschaar,Helmar G?rls,Peter Bellstedt,Christine Weber,Klaus D. Jandt,Ulrich S. Schubert Polym. Chem. 2019 10 5440

1,4-Dioxane-2,5-dioneに関する追加情報

1,4-Dioxane-2,5-dione: A Comprehensive Overview

1,4-Dioxane-2,5-dione, also known by its CAS number 502-97-6, is a versatile organic compound with significant applications in various fields of chemistry. This compound is a cyclic dione, characterized by its two ketone groups positioned at the 2 and 5 positions of the dioxane ring. Its molecular formula is C4H4O3, and it exists as a white crystalline solid with a melting point of approximately 160°C. The compound is highly soluble in water and common organic solvents, making it suitable for a wide range of chemical reactions and processes.

The structure of 1,4-Dioxane-2,5-dione plays a crucial role in its chemical reactivity. The presence of two ketone groups introduces electron-withdrawing effects, which enhance the electrophilic character of the molecule. This makes it an excellent substrate for nucleophilic attacks and other carbonyl chemistry reactions. Recent studies have highlighted its potential as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.

1,4-Dioxane-2,5-dione has been extensively studied for its role in the synthesis of heterocyclic compounds. Researchers have demonstrated that the compound can undergo various cyclization reactions under specific conditions to form fused ring systems. For instance, the reaction of 1,4-Dioxane-2,5-dione with alcohols or amines can lead to the formation of β-lactams or other nitrogen-containing heterocycles. These findings have significant implications for drug discovery and development.

In addition to its role in organic synthesis, 1,4-Dioxane-2,5-dione has found applications in polymer chemistry. The compound serves as a precursor for the synthesis of polyesters and other polymeric materials due to its ability to undergo condensation reactions. Recent advancements in polymer science have explored the use of 1,4-Dioxane-2,5-dione-based polymers for applications in biodegradable materials and advanced composites.

The physical properties of 1,4-Dioxane-2,5-dione make it an attractive candidate for use in various industrial processes. Its high solubility in water and organic solvents facilitates its use in reaction media and extraction processes. Moreover, the compound's stability under mild reaction conditions ensures that it can be employed in large-scale chemical manufacturing without significant degradation.

1,4-Dioxane-2,5-dione has also been investigated for its potential in catalytic processes. Studies have shown that the compound can act as a catalyst or co-catalyst in certain organic transformations due to its ability to stabilize transition states through hydrogen bonding or other non-covalent interactions. This property opens up new avenues for green chemistry and sustainable chemical synthesis.

In conclusion, 1,4-Dioxane-2,5-dione, with its unique structural features and versatile reactivity, continues to be a valuable compound in both academic research and industrial applications. As new research emerges on its synthetic potential and functional properties, it is likely that this compound will find even more innovative uses across diverse fields of chemistry.

502-97-6 (1,4-Dioxane-2,5-dione) 関連製品

- 89-91-8(Methyl dimethoxyacetate)

- 19500-95-9(Methoxyacetic anhydride)

- 3938-96-3(Ethyl methoxyacetate)

- 3041-16-5(1,4-Dioxan-2-one)

- 817-95-8(Ethyl ethoxyacetate)

- 4480-83-5(Diglycolic anhydride)

- 13831-30-6(a-Acetoxyacetic Acid)

- 79-20-9(Methyl acetate)

- 102-76-1(Triacetin)

- 623-50-7(ethyl 2-hydroxyacetate)